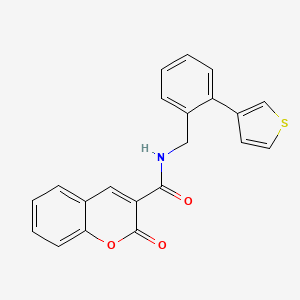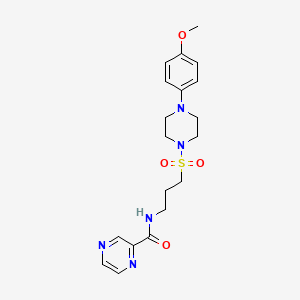![molecular formula C14H24N4O4 B2393741 1-[(3-Methylimidazol-4-yl)methyl]-4-propan-2-ylpiperazine;oxalic acid CAS No. 2319717-27-4](/img/structure/B2393741.png)
1-[(3-Methylimidazol-4-yl)methyl]-4-propan-2-ylpiperazine;oxalic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(3-Methylimidazol-4-yl)methyl]-4-propan-2-ylpiperazine;oxalic acid is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a derivative of piperazine and has been found to exhibit various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 1-[(3-Methylimidazol-4-yl)methyl]-4-propan-2-ylpiperazine;oxalic acid is not fully understood. However, it has been proposed that this compound exerts its effects by inhibiting various enzymes and signaling pathways involved in tumor growth, inflammation, and pain. Specifically, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of pro-inflammatory cytokines. Additionally, it has been found to inhibit the activity of various kinases, which are involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
1-[(3-Methylimidazol-4-yl)methyl]-4-propan-2-ylpiperazine;oxalic acid has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, this compound has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Furthermore, this compound has been found to exhibit pain-relieving effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
1-[(3-Methylimidazol-4-yl)methyl]-4-propan-2-ylpiperazine;oxalic acid has several advantages for lab experiments. This compound is relatively easy to synthesize and has been found to exhibit potent biological activity. Additionally, this compound has been found to exhibit low toxicity in animal models. However, there are also some limitations associated with the use of this compound in lab experiments. Specifically, this compound is relatively unstable and has a short half-life in vivo. Additionally, this compound has poor solubility in aqueous solutions, which can limit its use in certain experimental settings.
Orientations Futures
There are several future directions for the study of 1-[(3-Methylimidazol-4-yl)methyl]-4-propan-2-ylpiperazine;oxalic acid. One potential direction is the further investigation of its antitumor activity, particularly in vivo. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound, as well as its potential use as an anti-inflammatory and analgesic agent. Furthermore, there is a need to develop more stable and soluble derivatives of this compound for use in experimental settings. Overall, the study of 1-[(3-Methylimidazol-4-yl)methyl]-4-propan-2-ylpiperazine;oxalic acid has the potential to contribute to the development of new therapeutic agents for the treatment of cancer, inflammation, and pain.
Méthodes De Synthèse
The synthesis of 1-[(3-Methylimidazol-4-yl)methyl]-4-propan-2-ylpiperazine;oxalic acid is a multi-step process that involves the use of various reagents and catalysts. The first step involves the reaction of 3-methylimidazole with formaldehyde to form 3-methyl-1-(hydroxymethyl)imidazolium chloride. This intermediate is then reacted with 1,4-dibromobutane to form 1-(3-methyl-1-(hydroxymethyl)imidazol-4-yl)methyl-4-bromobutane. The final step involves the reaction of 1-(3-methyl-1-(hydroxymethyl)imidazol-4-yl)methyl-4-bromobutane with oxalic acid to form 1-[(3-Methylimidazol-4-yl)methyl]-4-propan-2-ylpiperazine;oxalic acid.
Applications De Recherche Scientifique
1-[(3-Methylimidazol-4-yl)methyl]-4-propan-2-ylpiperazine;oxalic acid has been found to exhibit various biochemical and physiological effects, making it a potential candidate for scientific research. This compound has been studied for its potential use as an antitumor agent, as it has been found to inhibit the growth of various cancer cell lines. Additionally, it has been studied for its potential use as an anti-inflammatory agent, as it has been found to inhibit the production of pro-inflammatory cytokines. Furthermore, it has been studied for its potential use as an analgesic agent, as it has been found to exhibit pain-relieving effects.
Propriétés
IUPAC Name |
1-[(3-methylimidazol-4-yl)methyl]-4-propan-2-ylpiperazine;oxalic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N4.C2H2O4/c1-11(2)16-6-4-15(5-7-16)9-12-8-13-10-14(12)3;3-1(4)2(5)6/h8,10-11H,4-7,9H2,1-3H3;(H,3,4)(H,5,6) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKDVMMJSNULDCP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)CC2=CN=CN2C.C(=O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-Methylimidazol-4-yl)methyl]-4-propan-2-ylpiperazine;oxalic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

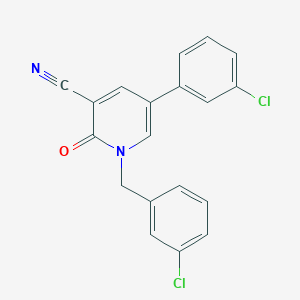
![2-cyano-N-[(4-fluorophenyl)methyl]-N-(2,2,2-trifluoroethyl)pyridine-4-carboxamide](/img/structure/B2393659.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(1,3-thiazol-2-yloxy)benzamide](/img/structure/B2393660.png)
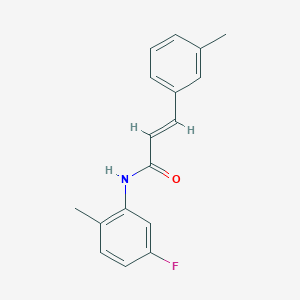

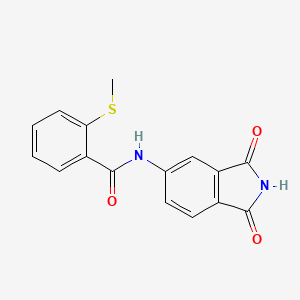
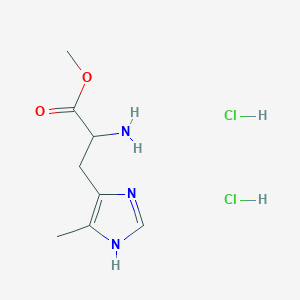
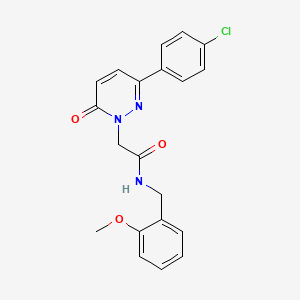
![6-chloro-N-[2-[(5Z)-2,4-dioxo-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]ethyl]pyridine-3-carboxamide](/img/structure/B2393668.png)
![[3-[(3,5-Dimethylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2393671.png)
![(1R,5S)-8-((5-chloro-2-methylphenyl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2393672.png)

